molecular formula C11H17NO B2542831 1-(Benzyloxy)-2-methylpropan-2-amine CAS No. 114377-40-1

1-(Benzyloxy)-2-methylpropan-2-amine

Cat. No.: B2542831
CAS No.: 114377-40-1
M. Wt: 179.263
InChI Key: GDHCFKACBVPPKH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methylpropan-2-amine is an organic compound that features a benzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1-(benzyloxy)propan-2-one with an amine source under suitable conditions. For instance, the aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in the presence of a chiral catalyst like pseudoephedrine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl alcohol or benzyl ketone, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 1-(Benzyloxy)-2-methylpropan-2-amine.

    4-Methyl-2-(prop-2-en-1-yloxy)aniline: Used in the aminomethylation reaction to produce the target compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and amine functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCFKACBVPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-2-methyl-1-propanol (7.1 mmol) in tetrahydrofuran (THF) (25 mL) was added dropwise to a slurry of 60% sodium hydroxide/oil (3 g, 75 mmol) in THF (75 mL). The mixture was stirred at room temperature for 1 hour and then cooled in an ice bath. A solution of benzyl bromide (5.9 mL, 50 mmol) was added dropwise. After stirring for 2 hours at 0° C., the reaction mixture was poured into ice/water and extracted with ethyl acetate. The organic phase was washed with brine, dried (MgSO4) and concentrated to an oil which was subjected to flash chromatography on silica gel eluting with 5% methanol/chloroform. Fractions containing the desired product were combined and concentrated to yield an oil. Yield: 4.2 g (47%).
Quantity
7.1 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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